molecular formula C10H20ClNO2 B12673073 Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 65895-95-6

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride

Katalognummer: B12673073
CAS-Nummer: 65895-95-6
Molekulargewicht: 221.72 g/mol
InChI-Schlüssel: UWGDUZWWQJDYBU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C10H20ClNO2. This compound is known for its diverse applications in various fields, including organic synthesis, antimicrobial treatments, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the reaction of diethylmethylamine with 2-chloroethyl acrylate, followed by quaternization with methyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to remove impurities and achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may vary, but typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium compounds, while polymerization reactions result in acrylate-based polymers .

Wissenschaftliche Forschungsanwendungen

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the acrylate group can participate in covalent bonding with target molecules, enhancing its antimicrobial efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyldimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a benzyl group instead of a diethyl group.

    Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a methyl-substituted acrylate group.

    Dimethylbenzyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a dimethylbenzyl group.

Uniqueness

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of diethyl and acrylate groups, which confer distinct chemical reactivity and antimicrobial properties. This uniqueness makes it particularly valuable in applications requiring both antimicrobial activity and chemical versatility .

Eigenschaften

CAS-Nummer

65895-95-6

Molekularformel

C10H20ClNO2

Molekulargewicht

221.72 g/mol

IUPAC-Name

diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;chloride

InChI

InChI=1S/C10H20NO2.ClH/c1-5-10(12)13-9-8-11(4,6-2)7-3;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1

InChI-Schlüssel

UWGDUZWWQJDYBU-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)CCOC(=O)C=C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.